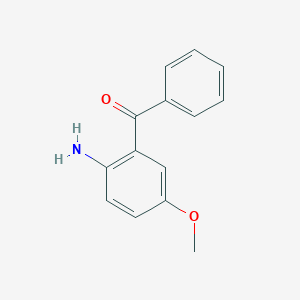

(2-Amino-5-methoxyphenyl)(phenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-5-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDOBSYQTBSUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17549-79-0 | |

| Record name | 2-benzoyl-4-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 5 Methoxyphenyl Phenyl Methanone and Analogues

Conventional and Optimized Synthetic Routes

Conventional routes to substituted benzophenones often involve multi-step processes that allow for the careful and controlled introduction of functional groups. These have been optimized over time to improve yields and purity.

The construction of the core benzophenone (B1666685) structure and the subsequent introduction of the required amino and methoxy (B1213986) functionalities can be achieved through several well-established chemical transformations.

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of benzophenones. oregonstate.edu This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). oregonstate.eduorgsyn.org For the synthesis of aminobenzophenone precursors, one common strategy involves the acylation of a substituted aniline. tandfonline.com

A general procedure involves heating a mixture of a substituted aniline, such as p-chloroaniline, with a relevant benzoyl chloride and a catalyst like anhydrous zinc chloride (ZnCl₂) at high temperatures (180–230 °C). tandfonline.com The reaction proceeds via the formation of the benzophenone skeleton. tandfonline.comtandfonline.com Alternatively, a substituted benzene (B151609) can be acylated with a substituted benzoyl chloride. oregonstate.edu For instance, the reaction of benzene with benzoyl chloride using aluminum chloride as a catalyst is a classic method to produce the parent benzophenone. orgsyn.org

Another approach within the Friedel-Crafts methodology is to use a nitro-substituted benzoyl chloride to react with benzene. asianpubs.org This method forms a nitrobenzophenone intermediate, which can then undergo further transformation to introduce the amino group, as discussed in a later section. asianpubs.org However, nitrobenzoyl chlorides can be less reactive substrates due to potential complexation of the nitro group with the Lewis acid catalyst. asianpubs.org

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | Reference |

| p-Chloroaniline | Substituted benzoyl chlorides | ZnCl₂ | 180–230 °C, 3 h | Substituted 2-aminobenzophenones | 40-50% | tandfonline.com |

| Benzene | Benzoyl chloride | AlCl₃ | Reflux | Benzophenone | 80-89% | oregonstate.edu |

| Benzene | Carbon tetrachloride | AlCl₃ | Ice bath, then steam distillation | Benzophenone | 80-89% | orgsyn.org |

| Veratrole | p-Chlorobenzoyl chloride | FeCl₃, Graphite | Reflux, 8 h | (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone | 84.3% | google.com |

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is highly effective for creating the central C-C bond of the benzophenone core. mdpi.com One strategy involves coupling arylboronic acids with acyl chlorides. mdpi.com This approach is advantageous as it avoids the often harsh conditions of Friedel-Crafts reactions and tolerates a wider range of functional groups. mdpi.com For example, various bromobenzophenones, which are key intermediates for pharmaceuticals like ketoprofen (B1673614) and bifonazole, have been synthesized by the Suzuki reaction between bromobenzoyl chlorides and boronic acids. mdpi.com

The Suzuki reaction can also be used to functionalize a pre-existing benzophenone skeleton. Site-selective couplings can be achieved on molecules with multiple reactive sites, such as bis(triflates) of dihydroxybenzophenones, allowing for the sequential introduction of different aryl groups. researchgate.net

| Electrophile | Nucleophile | Catalyst System | Base | Product | Yield | Reference |

| Bromobenzoyl chlorides | Arylboronic acids | Palladium catalyst | Base | Bromobenzophenones | N/A | mdpi.com |

| 3,4-Bis(triflate) of dihydroxybenzophenone | Arylboronic acids (2 equiv.) | Pd(OAc)₂, PPh₃ | K₂CO₃ | 3,4-Diarylbenzophenones | 75-98% | researchgate.net |

| 3-Bromochromones | Arylboronic acids/esters | Pd(PPh₃)₄ | Na₂CO₃ | Isoflavones (related structures) | High | nih.gov |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, representing a powerful method for synthesizing aryl amines from aryl halides or triflates. wikipedia.orgnih.gov This reaction is particularly useful for introducing the amino group onto the benzophenone framework. The process involves coupling an aryl halide (e.g., a bromo- or chlorobenzophenone) with an amine in the presence of a palladium catalyst and a base. organic-chemistry.org

Innovations in ligand design have greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines, including ammonia (B1221849) equivalents, with aryl chlorides, bromides, and iodides. wikipedia.orgorganic-chemistry.org For instance, a hydroxyl group on a benzophenone can be converted to a triflate, which then serves as a substrate for Buchwald-Hartwig coupling with benzophenone imine as an ammonia surrogate. nih.gov Subsequent hydrolysis of the imine yields the desired primary aminobenzophenone. nih.gov

| Aryl Halide/Triflate | Amine Source | Catalyst System | Base | Product Type | Yield | Reference |

| Aryl Halides | Primary/Secondary Amines | Pd catalyst, Phosphine ligand | Strong base (e.g., NaOtBu) | Aryl Amines | Generally high | wikipedia.org |

| 7-Trifluoromethylsulfonylcoumarin methyl ester | Benzophenone imine | Pd(OAc)₂, BINAP | Cs₂CO₃ | 7-(Benzhydrylideneamino)coumarin adduct | 70% | nih.gov |

| Aryl Chlorides/Bromides | Ammonium (B1175870) Salts | Pd catalyst, Ligand | Base | Primary Arylamines | High | organic-chemistry.org |

A classic and widely used method for introducing an amino group onto an aromatic ring is through a two-step process of nitration followed by reduction.

The first step involves electrophilic nitration of the benzophenone precursor. This is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uk The reaction conditions, particularly the temperature, must be controlled to prevent multiple nitrations. The nitro group is strongly deactivating and generally directs subsequent substitution to the meta position. masterorganicchemistry.com

The second step is the reduction of the nitro group (–NO₂) to a primary amino group (–NH₂). masterorganicchemistry.com This transformation can be accomplished using various reducing agents. Common methods include:

Metal-Acid Systems: A mixture of a metal such as tin (Sn), iron (Fe), or zinc (Zn) with a strong acid like hydrochloric acid (HCl) is frequently used. For example, nitrobenzene (B124822) is effectively reduced to phenylammonium ions with tin and concentrated HCl under reflux. chemguide.co.uk

Catalytic Hydrogenation: The nitro group can be reduced by hydrogenation (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel. masterorganicchemistry.com

This sequence is highly reliable and is a fundamental strategy in the synthesis of aromatic amines. nih.gov

| Reagent(s) | Conditions | Product | Reference |

| Sn, conc. HCl | Heat under reflux | Phenylammonium ions (then neutralized to amine) | chemguide.co.uk |

| Fe, HCl | Acidic conditions | Aryl Amine | masterorganicchemistry.com |

| H₂, Pd/C | Catalytic hydrogenation | Aryl Amine | masterorganicchemistry.com |

| SnCl₂ | Ethanol (B145695) | Aryl Amine | masterorganicchemistry.com |

To synthesize hydroxylated analogues of (2-Amino-5-methoxyphenyl)(phenyl)methanone, such as (2-Amino-5-hydroxyphenyl)(phenyl)methanone, a demethylation step is required to convert the methoxy ether into a hydroxyl group. This O-demethylation is a common transformation in organic synthesis.

To improve synthetic efficiency, reduce waste, and simplify purification, one-pot procedures that combine multiple reaction steps without isolating intermediates are highly desirable. While a specific one-pot synthesis for this compound is not prominently detailed, related strategies highlight the potential of this approach.

For example, a one-pot, two-step procedure has been developed for the synthesis of protected 2-aminobenzophenones starting from 2-hydrazobenzophenones. acs.org This method involves an initial alkylation followed by an E1cB elimination to yield the final product in good to excellent yields (64–82%). acs.org Other multi-component reactions, often promoted by novel catalysts, have been developed for synthesizing complex heterocyclic structures in a single pot, demonstrating the power of this strategy. researchgate.netresearchgate.net The application of such principles, for instance, combining a Friedel-Crafts acylation with a subsequent reduction or amination in a single vessel, represents an ongoing goal in the optimization of aminobenzophenone synthesis.

Advanced One-Pot Synthetic Procedures

Tandem Nitration-Reduction Methodologies

A prevalent and classical approach for synthesizing 2-aminobenzophenones involves a two-step sequence: nitration followed by reduction. asianpubs.org

Nitration: The process typically begins with a precursor such as (4-methoxyphenyl)(phenyl)methanone. This starting material undergoes electrophilic aromatic substitution where a nitro group (-NO2) is introduced onto the methoxy-substituted phenyl ring. The reaction is generally carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The directing effects of the existing substituents on the aromatic ring guide the position of the incoming nitro group. The methoxy group is an activating, ortho, para-director, while the benzoyl group is a deactivating, meta-director. The powerful activating effect of the methoxy group directs the nitration to the position ortho to it, yielding (5-methoxy-2-nitrophenyl)(phenyl)methanone.

Reduction: The subsequent step involves the reduction of the nitro group to a primary amine (-NH2). This transformation is a cornerstone of aromatic chemistry and can be accomplished using various reducing agents. Common methods include the use of metals in acidic media (e.g., tin or iron in hydrochloric acid), or catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst). asianpubs.org This step converts the nitro-intermediate into the final product, this compound.

This tandem approach is reliable, but the use of strong acids and multi-step processes can sometimes be a drawback in industrial applications. google.com

Direct Oxidative Amination Approaches

Modern synthetic chemistry seeks more direct and efficient routes. Direct C-H amination is an emerging strategy that aims to form carbon-nitrogen bonds by directly functionalizing a C-H bond. nih.gov While specific examples for this compound are not widely reported, the general principle involves the reaction of an aromatic C-H bond with an aminating agent, often catalyzed by a transition metal. nih.gov

Recent advancements have shown that photocatalysis can be employed for the regioselective amination of arenes using alkylamines. youtube.com These methods, though highly advanced, could theoretically be applied to a benzophenone precursor. Another approach involves the use of engineered enzymes, such as nitrene transferases derived from cytochrome P450, which can catalyze the amination of C-H bonds with high selectivity. nih.gov Such biocatalytic methods represent a frontier in green chemistry for the synthesis of complex amines. nih.govorganic-chemistry.org

Integrated Reaction Sequences (e.g., Nitration and Cyclization)

The synthesis of 2-aminobenzophenones is often integrated into a larger synthetic pathway, particularly for the production of benzodiazepines, a class of psychoactive drugs. wum.edu.plstackexchange.comechemi.com In these sequences, the 2-aminobenzophenone (B122507) core is a key intermediate that undergoes a subsequent cyclization reaction.

Strategic Selection of Precursors and Starting Materials

The choice of starting materials is critical to the efficiency and success of the synthesis. Several precursors can be strategically selected to construct the this compound molecule.

A common and economically viable precursor is anthranilic acid . google.com In this approach, the amino group of anthranilic acid is first protected, often with a p-toluenesulfonyl (tosyl) group. The protected anthranilic acid is then converted to its acid chloride, which subsequently undergoes a Friedel-Crafts acylation with benzene to form the benzophenone skeleton. google.comorgsyn.org The final step involves the removal of the protecting group to yield the 2-aminobenzophenone. google.com

Another route starts with 2-aminobenzonitriles . These can react with Grignard reagents or organolithium reagents to form the ketone, providing good yields of 2-aminobenzophenones. asianpubs.org Palladium-catalyzed reactions of 2-aminobenzonitriles with sodium arylsulfinates also offer a modern alternative for constructing the desired o-aminobenzophenone structure. asianpubs.org

For the tandem nitration-reduction method, the logical precursor is 4-methoxybenzophenone . This can be synthesized via a Friedel-Crafts acylation of anisole (B1667542) with benzoyl chloride or benzene with 4-methoxybenzoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.combyjus.com

The table below summarizes some of the key precursors and their synthetic utility.

| Precursor Name | Synthetic Route | Key Features |

| 4-Methoxybenzophenone | Nitration followed by Reduction | Readily available; synthesis involves Friedel-Crafts acylation. |

| 4-Methoxyanthranilic Acid | Protection, Friedel-Crafts Acylation, Deprotection | Utilizes an inexpensive starting material; requires protection/deprotection steps. google.com |

| 2-Amino-5-methoxybenzonitrile | Reaction with Grignard/Organolithium Reagents | Direct formation of the aminobenzophenone from a nitrile precursor. asianpubs.org |

Mechanistic Insights into Benzophenone Formation Reactions

The formation of the benzophenone core primarily relies on the Friedel-Crafts acylation reaction, a classic example of electrophilic aromatic substitution. sigmaaldrich.combyjus.com The mechanism can be broken down into the following key steps:

Generation of the Electrophile: The reaction begins with the activation of an acyl halide (like benzoyl chloride) or an acid anhydride by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl chloride, which facilitates the cleavage of the carbon-halogen bond. This results in the formation of a resonance-stabilized acylium ion (R-C≡O⁺). sigmaaldrich.comlibretexts.orgmasterorganicchemistry.com

Electrophilic Attack: The highly electrophilic acylium ion is then attacked by the π-electrons of an aromatic ring (such as anisole). This step forms a carbocation intermediate known as an arenium ion or a sigma complex, which is also resonance-stabilized. In this process, the aromaticity of the ring is temporarily lost. byjus.comlibretexts.org

Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This step regenerates the aromatic ring, restores the Lewis acid catalyst, and produces HCl as a byproduct. byjus.comlibretexts.org The resulting product is the aryl ketone.

A significant advantage of Friedel-Crafts acylation over alkylation is that the acylium ion is stabilized by resonance and does not undergo rearrangements. libretexts.orgmasterorganicchemistry.com Furthermore, the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution reactions. libretexts.org

Chemical Reactivity and Transformation of 2 Amino 5 Methoxyphenyl Phenyl Methanone

Reactions Involving the Amino Group

The primary arylamine functionality is a potent nucleophile and a site for a variety of chemical modifications. Its reactivity is central to the synthesis of numerous heterocyclic compounds and other complex organic molecules.

The lone pair of electrons on the nitrogen atom of the amino group makes it a strong nucleophile, readily participating in reactions with a wide array of electrophiles. Acylation and alkylation are common derivatization strategies. For instance, the amino group can be acylated by reacting it with acyl chlorides or anhydrides to form the corresponding amides. This transformation is not only a method for synthesizing new compounds but is also often employed as a strategy to protect the amino group or to modulate the electronic properties of the aromatic ring. A related reaction involves the preparation of 2-nitro-5-thiophenyl-(2-methoxy) acetanilide, where an amino group is first acylated with 2-methoxyacetyl chloride before a subsequent reduction step. google.com

Alkylation of the amino group can be achieved using alkyl halides. However, these reactions can sometimes lead to multiple alkylations, yielding secondary or tertiary amines, and even quaternary ammonium (B1175870) salts. The synthesis of 1,4-benzodiazepines, a class of medicinally important compounds, often starts from 2-aminobenzophenones. researchgate.net In these syntheses, the amino group undergoes reactions that lead to the formation of a seven-membered diazepine (B8756704) ring. For example, in the synthesis of diazepam from (2-amino-5-chlorophenyl)(phenyl)methanone, the nitrogen atom of the resulting amide is methylated. echemi.comstackexchange.com The nucleophilic character of the amino group is fundamental to these multi-step synthetic sequences.

The table below summarizes common nucleophilic substitution reactions at the amino group.

Table 1: Nucleophilic Substitution Reactions of the Amino Group| Reaction Type | Reagent Example | Product Type | Notes |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Forms N-(2-benzoyl-4-methoxyphenyl)acetamide. Often used for protection or modulation of electronic properties. |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine | Can lead to over-alkylation. Important in the synthesis of benzodiazepine (B76468) derivatives. echemi.comstackexchange.com |

| Heterocycle Formation | α-Amino acids / esters | Benzodiazepine | A key step in the synthesis of many pharmaceutical compounds. researchgate.net |

The primary amino group of (2-Amino-5-methoxyphenyl)(phenyl)methanone can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. The formation of the azomethine group (-C=N-) is characteristic of this transformation.

Schiff bases derived from 2-aminobenzophenones are valuable intermediates in organic synthesis and have been studied for their coordination chemistry and biological activities. For example, Schiff bases synthesized from 2-aminophenol (B121084) and various aldehydes have been reported. Similarly, novel Schiff bases have been synthesized from other amino-thiophene derivatives and pyrazole-4-carboxaldehydes. rsc.org While a specific study detailing Schiff base formation from this compound was not highlighted in the search, the general reactivity pattern is well-established for primary amines and is expected to proceed under standard conditions, typically involving heating in a suitable solvent, sometimes with an acid catalyst.

The table below outlines the general reaction for Schiff base formation.

Table 2: Schiff Base Formation| Reactant 1 | Reactant 2 (Example) | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Benzaldehyde | (2-((Benzylidene)amino)-5-methoxyphenyl)(phenyl)methanone | Typically requires heat and sometimes an acid catalyst (e.g., acetic acid) in a solvent like ethanol (B145695) or toluene. rsc.org |

| This compound | Acetone | (2-((Propan-2-ylidene)amino)-5-methoxyphenyl)(phenyl)methanone | Similar conditions to reaction with aldehydes. |

Reactivity of the Methoxyphenyl Moiety

The substituted phenyl ring offers sites for further functionalization, primarily through electrophilic substitution, and the methoxy (B1213986) group itself can be chemically altered.

The methoxyphenyl ring in the title compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the amino (-NH₂) group and the methoxy (-OCH₃) group. Both of these are strong activating groups and are ortho, para-directors. This means they direct incoming electrophiles to the positions ortho and para relative to themselves.

The amino group is generally a stronger activating group than the methoxy group. In this compound, the positions on the ring are C1 (with the benzoyl group), C2 (amino), C3 (hydrogen), C4 (hydrogen), C5 (methoxy), and C6 (hydrogen).

The amino group at C2 directs electrophiles to C4 (para) and C6 (ortho).

The methoxy group at C5 directs electrophiles to C4 (ortho) and C6 (ortho).

Both groups strongly direct incoming electrophiles to the C4 and C6 positions. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur predominantly at these positions. The specific outcome may depend on the reaction conditions and the steric bulk of the electrophile.

The methoxy group (-OCH₃) is an ether linkage and can be cleaved under specific, typically harsh, conditions to yield the corresponding phenol (B47542), (2-Amino-5-hydroxyphenyl)(phenyl)methanone. bldpharm.com This ether cleavage is most commonly achieved by treatment with strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids such as boron tribromide (BBr₃). libretexts.orgmasterorganicchemistry.comorganic-chemistry.org

The mechanism for cleavage with HX involves protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion (I⁻ or Br⁻) on the methyl carbon in an Sₙ2 reaction. libretexts.org This process breaks the methyl-oxygen bond, releasing methyl halide and the phenol. Cleavage of aryl methyl ethers will always produce a phenol and a methyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org

Transformations at the Carbonyl Center

The benzophenone (B1666685) core contains a carbonyl group that is susceptible to nucleophilic attack and reduction reactions. This ketone functionality is a key site for transformations that alter the carbon skeleton or introduce new functional groups.

Common transformations include:

Reduction: The carbonyl group can be reduced to a secondary alcohol, (2-Amino-5-methoxyphenyl)(phenyl)methanol. This is typically accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard Reaction: Addition of organometallic reagents, such as Grignard reagents (R-MgX), to the carbonyl carbon results in the formation of a tertiary alcohol after acidic workup. This reaction is a powerful tool for creating new carbon-carbon bonds.

Wittig Reaction: The Wittig reaction provides a method to convert the ketone into an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org Reaction with a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂), replaces the C=O bond with a C=C bond, yielding a derivative of 1,1-diphenylethene. This allows for the synthesis of a wide range of olefinic compounds. organic-chemistry.org

The table below summarizes key reactions at the carbonyl center.

Table 3: Transformations at the Carbonyl Center| Reaction Type | Reagent Example | Product Type | Notes |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Converts the ketone to (2-Amino-5-methoxyphenyl)(phenyl)methanol. |

| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol | Forms a new C-C bond, yielding 1-((2-Amino-5-methoxyphenyl)-1-phenyl)ethanol after workup. |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene | Converts the C=O group to a C=CH₂ group, forming (2-(1-phenylvinyl)-4-methoxyaniline). wikipedia.orglibretexts.org |

Compound List

Reduction Pathways to Corresponding Alcohols

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, (2-Amino-5-methoxyphenyl)(phenyl)methanol. This transformation is a fundamental reaction in organic chemistry, often accomplished using hydride-based reducing agents.

A common and effective method for this reduction is the use of sodium borohydride (NaBH₄). The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. youtube.com The borohydride anion (BH₄⁻) delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate. Subsequent protonation of this intermediate by the solvent yields the final alcohol product. The general procedure is adaptable for the reduction of various amino acids to their corresponding amino alcohols. orgsyn.org While specific kinetic data for this compound is not extensively reported, the reduction of benzophenone with sodium borohydride is a well-established and efficient process. youtube.com The presence of the amino and methoxy groups on one of the phenyl rings can influence the electronic environment of the ketone but does not typically interfere with the reduction by potent hydride donors like NaBH₄. Amorphous nickel powder has also been noted as a catalyst for enhancing sodium borohydride-mediated reductions under mild, aqueous conditions. rsc.org

Table 1: General Conditions for the Reduction of Benzophenones

| Reducing Agent | Solvent | General Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room temperature | Corresponding secondary alcohol |

The resulting product, (2-Amino-5-methoxyphenyl)(phenyl)methanol, is a chiral molecule containing a stereocenter at the carbinol carbon. nih.govcymitquimica.combldpharm.com Without the use of a chiral reducing agent or catalyst, the reaction produces a racemic mixture of the (R) and (S) enantiomers.

Oxidation Reactions

The oxidation of this compound can proceed through several pathways, depending on the oxidizing agent and reaction conditions, targeting either the ketone or the amino group.

One significant oxidation reaction of the ketone group is the Baeyer-Villiger oxidation, which converts a ketone into an ester. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. sigmaaldrich.comyoutube.com The mechanism involves the migration of one of the groups attached to the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude of these groups is a key factor in determining the product, with aryl groups generally having a high tendency to migrate. organic-chemistry.org In the case of this compound, the migration of either the phenyl group or the 2-amino-5-methoxyphenyl group would lead to the formation of the corresponding ester. The electronic effects of the amino and methoxy substituents would influence the migratory aptitude of the substituted phenyl ring.

The amino group of the molecule is also susceptible to oxidation. For instance, the oxidation of 2-aminophenols can lead to the formation of phenoxazinone structures. nih.gov While this compound is not a phenol, analogous oxidative coupling reactions involving the amino group could potentially occur under specific conditions, leading to more complex dimeric or polymeric structures.

Utilization as a Building Block in Complex Chemical Synthesis

The presence of both a nucleophilic amino group and an electrophilic ketone in a specific ortho arrangement makes this compound a valuable precursor for the synthesis of various heterocyclic compounds and for incorporation into complex molecules through multi-component reactions.

Annulation and Cyclization Reactions to Form Heterocyclic Systems

The structure of 2-aminobenzophenones is pre-organized for intramolecular cyclization reactions to construct fused heterocyclic systems, most notably acridones and quinolines.

Acridone (B373769) Synthesis: The intramolecular cyclization of 2-aminobenzophenones is a well-established method for synthesizing 9-acridone derivatives. rsc.orgrsc.org For example, the cyclization of 2-amino-2'-methoxybenzophenones can be achieved in the presence of a strong base like sodium hydride. rsc.orgrsc.org This reaction proceeds via the deprotonation of the amino group, followed by a nucleophilic attack on the carbonyl carbon of the neighboring ring, leading to the formation of the tricyclic acridone core. The methoxy group in the 5-position of this compound would be retained in the final acridone product, yielding a substituted acridone.

Quinoline (B57606) Synthesis: Quinolines, another important class of N-heterocycles, can be synthesized from 2-aminobenzophenones through reactions such as the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In the case of this compound, it can serve as the 2-aminoaryl ketone component. Various methods for quinoline synthesis from 2-aminobenzyl alcohols or related derivatives have been developed, highlighting the versatility of these precursors in forming the quinoline ring system. organic-chemistry.orgresearchgate.netnih.govresearchgate.net

Table 2: Heterocyclic Systems from 2-Aminobenzophenone (B122507) Precursors

| Heterocyclic System | General Reaction Type | Key Reagents/Conditions |

| 9-Acridones | Intramolecular Cyclization | Sodium Hydride |

| Quinolines | Friedländer Annulation | α-Methylene carbonyl compound, Acid or Base catalyst |

Multi-Component Reactions (MCRs) Incorporating the Benzophenone Core

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools in modern synthetic chemistry. nih.gov The functional groups of this compound make it an ideal candidate for participation in several types of MCRs.

One of the most prominent MCRs is the Ugi four-component condensation (U-4CC). organic-chemistry.orgwikipedia.org This reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.orgnih.gov this compound can act as the ketone component in an Ugi reaction. The resulting product would be a complex, highly functionalized molecule incorporating the benzophenone core. The reaction is known for its high atom economy and the ability to generate diverse molecular scaffolds. wikipedia.orgnih.govmdpi.com

Furthermore, the amino group of this compound can participate in other MCRs. For example, in a three-component reaction with an aldehyde and a suitable third component, it can lead to the formation of various heterocyclic structures like quinazolines. researchgate.net The versatility of MCRs allows for the rapid assembly of complex molecular architectures from simple building blocks, and this compound serves as a valuable synthon in this context. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Methoxyphenyl Phenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of (2-Amino-5-methoxyphenyl)(phenyl)methanone, distinct signals corresponding to the aromatic protons, the amino group protons, and the methoxy (B1213986) group protons are observed. The aromatic region of the spectrum is complex due to the presence of two substituted phenyl rings. The protons on the phenyl ring typically appear as a multiplet, while the protons on the 2-amino-5-methoxyphenyl ring exhibit a specific splitting pattern. The amino group protons usually appear as a broad singlet, and the methoxy group protons give rise to a sharp singlet at a characteristic chemical shift.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.84-7.45 | m | - |

| Amino (-NH₂) | 6.09 | s (br) | - |

| Methoxy (-OCH₃) | 3.91 | s | - |

Note: The chemical shifts are reported in parts per million (ppm) downfield from an internal standard, and the multiplicities are abbreviated as s (singlet) and m (multiplet).

Carbon-13 NMR (¹³C NMR) Characterization

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound shows distinct resonances for each unique carbon atom. The carbonyl carbon is readily identified by its characteristic downfield chemical shift. The aromatic carbons appear in a specific range, with their chemical shifts influenced by the attached substituents (amino and methoxy groups). The methoxy carbon appears at a typical upfield position.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 194.0 |

| Aromatic C-O | 162.8 |

| Aromatic C-N | 151.0 |

| Aromatic C | 147.7, 132.4, 132.2, 130.4, 126.1, 113.4, 109.8, 107.6, 101.7 |

| Methoxy (-OCH₃) | 55.4 |

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed, confirming the compound's molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to the formation of characteristic fragment ions. For this specific compound, fragments corresponding to the benzoyl cation and the 2-amino-5-methoxyphenyl cation are expected. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. rsc.org

Table 3: Mass Spectrometry Data for this compound

| Technique | m/z (relative intensity, %) | Assignment |

| GCMS (EI, 70 eV) | 256 (74), 225 (15), 149 (44), 135 (100), 107 (13), 77 (21) | [M]⁺, [M-OCH₃]⁺, [C₈H₇O₂]⁺, [C₇H₅O]⁺, [C₇H₇]⁺, [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands for the amino (N-H), carbonyl (C=O), and methoxy (C-O) functional groups. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ketone is observed as a strong absorption band around 1650-1700 cm⁻¹. The C-O stretching of the methoxy group gives rise to a characteristic band in the fingerprint region.

Table 4: Infrared (IR) Spectral Data for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H stretch | 3400 - 3300 |

| Carbonyl (C=O) | C=O stretch | ~1680 |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Methoxy (C-O) | C-O stretch | ~1250 |

X-ray Crystallography for Precise Solid-State Molecular Geometry Determination

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet and visible regions corresponding to π-π* and n-π* electronic transitions. researchgate.net The presence of the amino and methoxy groups, which are electron-donating, can cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzophenone (B1666685). A related compound, (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, exhibits a maximum absorption (λmax) at 238 nm. caymanchem.com The study of its fluorescence properties would reveal information about its ability to emit light after excitation and its potential applications in materials science.

Computational Chemistry Studies on 2 Amino 5 Methoxyphenyl Phenyl Methanone

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering deep insights into the electronic structure and energy of molecules.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like (2-Amino-5-methoxyphenyl)(phenyl)methanone. DFT calculations can determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry, by finding the lowest energy state. These calculations are crucial for understanding the molecule's intrinsic properties.

A key outcome of DFT optimization is the prediction of bond parameters, including bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the precise distances between connected atoms (e.g., C-C, C=O, C-N, C-O bonds), the angles formed by three consecutive atoms, and the torsional angles that define the orientation of the phenyl and methoxyphenyl rings relative to the central carbonyl group.

Conformational analysis, also performed using DFT, would explore the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. This is particularly important for understanding the flexibility of the molecule and identifying the most stable conformer(s). The presence of the amino and methoxy (B1213986) groups, along with the phenyl ring, can lead to various possible orientations, each with a distinct energy level. The global minimum energy conformation represents the most likely structure of the molecule under normal conditions.

Table 1: Hypothetical Predicted Bond Parameters for this compound

| Parameter | Bond/Atoms | Predicted Value (DFT) |

| Bond Length (Å) | C=O | ~1.24 |

| C-N | ~1.38 | |

| C-O (methoxy) | ~1.37 | |

| C-C (inter-ring) | ~1.50 | |

| Bond Angle (°) | N-C-C | ~120 |

| O=C-C | ~121 | |

| C-O-C (methoxy) | ~118 | |

| Dihedral Angle (°) | Phenyl-C=O-Methoxyphenyl | Variable (Conformer Dependent) |

Note: The values in this table are hypothetical and represent typical bond parameters that would be expected from a DFT calculation on this type of molecule. Actual values would require a specific computational study.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, due to the electron-donating nature of the amino and methoxy groups. The LUMO is likely to be centered on the benzoyl moiety, particularly the carbonyl group and the unsubstituted phenyl ring. The HOMO-LUMO gap would provide insights into the molecule's electronic absorption properties and its potential as an electronic material.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -1.5 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Note: These energy values are estimates based on similar molecules and would need to be confirmed by specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of intramolecular charge transfer (ICT). These interactions stabilize the molecule, and their energy can be quantified.

Vibrational Frequency Computations and Spectroscopic Correlations

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By computing the vibrational modes of the optimized geometry, a theoretical spectrum can be generated. Comparing this with the experimental spectrum helps in assigning the observed vibrational bands to specific functional groups and types of atomic motion (e.g., stretching, bending, and twisting).

For this compound, key vibrational modes would include the C=O stretch of the ketone, the N-H stretches of the amino group, the C-O stretch of the methoxy group, and various C-H and C-C vibrations of the aromatic rings. These calculated frequencies are often scaled to better match experimental values due to the approximations inherent in the theoretical methods.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically represents electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for protonation and interaction with electrophiles. The area around the amino group's hydrogen atoms would exhibit a positive potential. This information is invaluable for predicting how the molecule will interact with other molecules and for understanding its intermolecular forces and reactivity patterns.

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, researchers can elucidate reaction pathways, determine activation energies, and predict the feasibility of a given transformation.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodologies can be understood from studies on analogous systems. For instance, computational methods like DFT are frequently used to model reactions involving the functional groups present in the molecule, such as the amino and methoxy groups.

Key areas of investigation would typically include:

Reaction Pathway Analysis: Modeling the step-by-step process of a chemical reaction, such as electrophilic substitution on the aromatic rings or reactions involving the amino group, like diazotization or amide bond formation. chemicalbook.com

Transition State Optimization: Locating the geometry and energy of the highest point on the reaction coordinate between a reactant and a product. This is crucial for calculating the activation energy, which governs the reaction rate.

Thermodynamic Calculations: Determining the change in Gibbs free energy (ΔG) for a reaction to predict its spontaneity. For example, in photocatalytic C-C or C-N coupling reactions, DFT calculations can help determine whether a proposed pathway is thermodynamically favorable. acs.org

For a compound like this compound, theoretical studies could investigate its role in multi-step syntheses. For example, the synthesis of quinazolinone derivatives often involves precursors with similar functionalities. chemicalbook.com Computational modeling could predict the most likely cyclization pathways and identify key intermediates.

A hypothetical reaction coordinate diagram, derived from DFT calculations, would illustrate the energy changes throughout a reaction, highlighting the activation barriers for each step.

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |

| Step 1: Amide Formation | Amine + Acyl Chloride | TS1 | Amide + HCl | Calculated Value | Calculated Value |

| Step 2: Cyclization | Intramolecular Reaction | TS2 | Cyclic Product | Calculated Value | Calculated Value |

| This table represents a hypothetical output from a DFT study on a reaction involving this compound. The values are placeholders to illustrate the type of data generated. |

Theoretical Prediction of Photophysical Properties

The interaction of molecules with light is fundamental to their application in areas like materials science and photochemistry. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for predicting and interpreting the photophysical properties of organic compounds. These calculations can forecast UV-visible absorption spectra, analyze the nature of electronic transitions, and provide insight into the excited state behavior of this compound.

Studies on similar benzophenone (B1666685) derivatives, such as 2-amino-5-chlorobenzophenone (B30270) and 2-amino-5-nitrobenzophenone, demonstrate the power of these theoretical approaches. researchgate.netnih.gov For this compound, analogous calculations would yield valuable data.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic properties and reactivity. researchgate.netnih.gov A smaller energy gap generally corresponds to easier electronic excitation and a red-shift (longer wavelength) in the absorption spectrum. DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals. mdpi.com

The analysis of HOMO and LUMO distributions reveals the nature of the electronic transitions. For many benzophenone derivatives, the HOMO is often localized on the amino-substituted phenyl ring, while the LUMO is centered on the benzoyl moiety, indicating that the lowest energy electronic transition involves an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting carbonyl group. nih.gov

Simulated Absorption Spectra

TD-DFT calculations can predict the electronic absorption spectra by calculating the excitation energies (corresponding to absorption wavelengths) and the oscillator strengths (corresponding to absorption intensities). researchgate.net These theoretical spectra can be compared with experimental data to validate the computational method and to assign the observed absorption bands to specific electronic transitions.

The table below illustrates the kind of data that TD-DFT calculations would provide for the primary electronic transitions of this compound, based on typical results for similar molecules.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 380-420 | Calculated Value | HOMO → LUMO |

| S₀ → S₂ | 300-340 | Calculated Value | HOMO-1 → LUMO |

| S₀ → S₃ | 260-290 | Calculated Value | HOMO → LUMO+1 |

| This table is a representative example of predicted photophysical data for this compound based on computational studies of analogous compounds. researchgate.netnih.gov |

These theoretical investigations are vital for the rational design of new materials. By modifying the chemical structure—for instance, by changing the substituents on the phenyl rings—and computationally predicting the resulting photophysical properties, scientists can screen potential candidates for specific applications, such as organic light-emitting diodes (OLEDs) or photocatalysts, before undertaking their synthesis.

Coordination Chemistry of 2 Amino 5 Methoxyphenyl Phenyl Methanone As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving aminobenzophenone derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. While direct studies on (2-Amino-5-methoxyphenyl)(phenyl)methanone are not extensively documented in the provided research, the synthesis of complexes with structurally similar ligands, such as those derived from (2-Amino-5-chlorophenyl)phenyl methanone, provides a well-established procedural framework. nih.gov The general method involves dissolving the ligand and the metal salt, often a halide or nitrate (B79036) salt of a transition metal, in an organic solvent like ethanol (B145695) or methanol (B129727). The mixture is then refluxed for a period to facilitate the complexation reaction. nih.gov

The characterization of these newly formed metal complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is typically employed. Elemental analysis provides the empirical formula of the complex, which helps in determining the ligand-to-metal stoichiometry. Infrared (IR) spectroscopy is a powerful tool to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=O (carbonyl) and N-H (amino) stretching bands upon complexation can confirm the involvement of these groups in bonding with the metal ion.

Further characterization can be achieved through nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, to elucidate the structure of the complex in solution. Electronic spectroscopy (UV-Vis) provides insights into the electronic transitions within the complex, which are influenced by the coordination environment around the metal ion. In the case of paramagnetic complexes, techniques like electron spin resonance (ESR) spectroscopy and magnetic susceptibility measurements are invaluable for determining the oxidation state and spin state of the metal center.

Table 1: Typical Characterization Data for Metal Complexes with Aminobenzophenone-type Ligands

| Technique | Observation | Interpretation |

| Elemental Analysis | Matches calculated percentages for proposed formula | Confirms stoichiometry of the complex |

| Infrared (IR) Spectroscopy | Shift in ν(C=O) and ν(N-H) bands | Indicates coordination via carbonyl oxygen and amino nitrogen |

| UV-Vis Spectroscopy | Appearance of new absorption bands | Suggests ligand-to-metal charge transfer (LMCT) or d-d transitions |

| Molar Conductance | Low values in non-polar solvents | Suggests a non-electrolytic nature of the complex |

| Magnetic Susceptibility | Paramagnetic or diamagnetic behavior | Provides information on the electron configuration of the metal ion |

Ligand Binding Modes and Donor Atom Preferences (e.g., N, O-donor)

The this compound ligand is endowed with two primary donor atoms: the nitrogen of the amino group and the oxygen of the carbonyl group. This arrangement allows it to function as a bidentate ligand, forming a stable five-membered chelate ring upon coordination with a metal ion. This chelation significantly enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect. Research on analogous Schiff base ligands derived from aminobenzophenones confirms that they typically behave as neutral bidentate N, O donors. nih.gov

The preference for N, O-coordination is a common feature for this class of compounds. The amino group acts as a soft donor, favoring coordination with softer metal ions, while the carbonyl oxygen is a hard donor, preferring harder metal ions. This dual nature allows the ligand to coordinate with a wide variety of transition metals. The methoxy (B1213986) group, while not directly involved in coordination, can influence the electron density on the aromatic ring and, consequently, the donor strength of the amino group.

In some instances, depending on the reaction conditions and the nature of the metal ion, the ligand could potentially act as a monodentate ligand, coordinating only through the more Lewis basic amino group. However, the formation of a stable chelate ring generally favors bidentate coordination.

Structural Analysis of Coordination Compounds

The definitive determination of the three-dimensional structure of a coordination compound is achieved through single-crystal X-ray diffraction analysis. While specific crystal structures for complexes of this compound are not available in the provided search results, insights can be drawn from related structures. For instance, the structural analysis of metal complexes with similar bidentate N, O-donor ligands often reveals distorted tetrahedral or octahedral geometries around the metal center, depending on the coordination number and the nature of the metal ion.

In a typical octahedral complex, two molecules of the bidentate ligand would coordinate to the metal ion, with the remaining two coordination sites being occupied by other ligands such as water molecules or anions from the metal salt. The bond lengths and angles obtained from X-ray diffraction studies provide precise information about the coordination environment, including the M-N and M-O bond distances, which reflect the strength of the metal-ligand interactions.

Table 2: Hypothetical Structural Data for a Metal Complex of this compound

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| M-O Bond Length | ~2.1 Å | Indicates the distance between the metal and the carbonyl oxygen |

| M-N Bond Length | ~2.2 Å | Indicates the distance between the metal and the amino nitrogen |

| O-M-N Bite Angle | ~85° | The angle within the chelate ring, indicating some strain |

Electronic Properties and Stability of Metal-Ligand Adducts

The electronic properties of the metal-ligand adducts are a direct consequence of the interaction between the ligand's molecular orbitals and the metal's d-orbitals. The formation of the coordinate bond leads to the splitting of the metal's d-orbitals into different energy levels, the magnitude of which is determined by the ligand field strength. The UV-Vis spectra of these complexes can provide information about these d-d electronic transitions and any charge-transfer bands.

The stability of the metal-ligand adducts is influenced by several factors, including the nature of the metal ion (its size, charge, and hardness/softness), the chelate effect, and the electronic and steric properties of the ligand. The presence of the electron-donating methoxy group on the phenyl ring of this compound is expected to increase the electron density on the amino group, thereby enhancing its basicity and its ability to form stable bonds with metal ions.

Thermogravimetric analysis (TGA) can be employed to study the thermal stability of these complexes. This technique monitors the change in mass of a sample as a function of temperature, providing information about decomposition patterns and the presence of coordinated or lattice solvent molecules. The decomposition temperature of the complex is an indicator of the strength of the metal-ligand bonds.

Photochemical Investigations of 2 Amino 5 Methoxyphenyl Phenyl Methanone

Analysis of Absorption and Emission Spectra

There is currently no publicly available data on the absorption and emission spectra of (2-Amino-5-methoxyphenyl)(phenyl)methanone. To characterize this compound, experimental determination of its UV-Vis absorption spectrum would be necessary to identify the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule. Similarly, fluorescence spectroscopy would be required to measure its emission spectrum, revealing the wavelengths of emitted light upon excitation and providing insights into the nature of its lowest excited state.

Excited-State Dynamics and Lifetimes

The excited-state dynamics, including the lifetimes of the singlet and triplet excited states, of this compound have not been reported. Techniques such as time-resolved fluorescence or transient absorption spectroscopy would be needed to measure these fundamental parameters. Such studies would elucidate the pathways of energy dissipation from the excited state, including radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) processes.

Photoinduced Chemical Transformations and Their Mechanisms

While related aminobenzophenones are known to undergo various photoinduced reactions, there are no specific studies detailing the photochemical transformations of this compound. Research in this area would involve techniques like preparative photolysis followed by product analysis (e.g., NMR, mass spectrometry) to identify the photoproducts. Mechanistic studies, potentially employing techniques like laser flash photolysis, would be crucial to understand the reactive intermediates and pathways involved in any observed photoreactions.

Solvent Effects on Photophysical Parameters

The influence of solvent polarity and hydrogen bonding capacity on the photophysical parameters of this compound has not been investigated. A systematic solvatochromic study, measuring the absorption and emission spectra in a range of solvents with varying properties, would be required. This would provide valuable information on the change in dipole moment upon electronic excitation and the nature of the excited state (e.g., intramolecular charge transfer character).

Electrochemical Behavior of 2 Amino 5 Methoxyphenyl Phenyl Methanone

Cyclic Voltammetry Studies for Redox Potentials

Benzophenones generally exhibit two successive one-electron reduction steps in aprotic media. The first reduction is typically a reversible process leading to the formation of a stable radical anion. The second reduction is often irreversible and results in the formation of a dianion. researchgate.net The reduction potentials are significantly influenced by the nature and position of substituents on the aromatic rings.

To illustrate the expected electrochemical behavior, we can consider the data for a structurally similar compound, 2-Amino-5-chlorobenzophenone (B30270), which has been studied in dimethylformamide (DMF). mdpi.com The chloro-substituent is electron-withdrawing, whereas the methoxy (B1213986) group in the target compound is electron-donating. This difference will influence the precise redox potential values, with the methoxy group likely making the reduction potentials more negative compared to the chloro derivative.

Table 1: Electrochemical Data for 2-Amino-5-chlorobenzophenone in DMF mdpi.com

| Scan Rate (V/s) | Epc1 (V) | Epa1 (V) | ΔEp1 (V) | Epc2 (V) |

| 0.050 | -1.595 | -1.520 | 0.075 | -2.085 |

| 0.100 | -1.599 | -1.516 | 0.083 | -2.098 |

| 0.200 | -1.604 | -1.511 | 0.093 | -2.113 |

| 0.500 | -1.614 | -1.500 | 0.114 | -2.139 |

| 1.000 | -1.625 | -1.489 | 0.136 | -2.162 |

| 2.000 | -1.640 | -1.474 | 0.166 | -2.193 |

| 5.000 | -1.668 | -1.446 | 0.222 | -2.249 |

Potentials are reported versus the Ferrocene/Ferrocenium (Fc/Fc+) redox couple. Epc1 and Epa1 are the cathodic and anodic peak potentials for the first redox couple, respectively. ΔEp1 is the peak separation. Epc2 is the cathodic peak potential for the second, irreversible reduction.

For (2-Amino-5-methoxyphenyl)(phenyl)methanone, the electron-donating nature of the methoxy group is expected to increase the electron density on the benzophenone (B1666685) core, making the reduction more difficult. Therefore, the Epc1 and Epc2 values are anticipated to be more negative than those observed for the 2-amino-5-chloro analog. The amino group, also being electron-donating, further contributes to this effect.

Analysis of Electron Transfer Processes

The electrochemical reduction of benzophenones involves the transfer of electrons to the carbonyl group, which is the primary redox-active center. The process can be described by the following general steps:

First Electron Transfer: The neutral benzophenone molecule (BP) accepts one electron to form a radical anion (BP•⁻). This step is typically reversible.

BP + e⁻ ⇌ BP•⁻

Second Electron Transfer: The radical anion can accept a second electron to form a dianion (BP²⁻). This step is often irreversible due to the instability of the dianion, which can undergo subsequent chemical reactions.

BP•⁻ + e⁻ → BP²⁻

The reversibility of the first electron transfer, as indicated by the presence of both cathodic and anodic peaks in the cyclic voltammogram, suggests that the resulting radical anion has a degree of stability on the timescale of the CV experiment. mdpi.com The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the kinetics of the electron transfer. For a reversible one-electron process, the theoretical value of ΔEp is approximately 59 mV at room temperature. The data in Table 1 for 2-Amino-5-chlorobenzophenone shows values greater than this, suggesting quasi-reversible kinetics.

In the case of this compound, the presence of the amino group can also lead to more complex electrochemical behavior, such as proton-coupled electron transfer (PCET) processes, especially in the presence of proton donors. rsc.org The amino group can act as an internal proton source, potentially influencing the stability and reactivity of the electrochemically generated intermediates.

Correlation of Electrochemical Data with Electronic Energy Levels (HOMO-LUMO)

The redox potentials obtained from cyclic voltammetry can be empirically correlated with the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are central to understanding a molecule's electronic properties and reactivity.

The reduction potential is related to the energy of the LUMO, as the electron is transferred to this orbital during the reduction process. A more positive reduction potential indicates a lower LUMO energy, meaning the molecule is more easily reduced. Conversely, the oxidation potential is related to the HOMO energy, representing the energy required to remove an electron.

The empirical relationships often used are:

E_HOMO = - (E_ox_onset + 4.8) eV

E_LUMO = - (E_red_onset + 4.8) eV

Where E_ox_onset and E_red_onset are the onset potentials for oxidation and reduction, respectively, versus a reference electrode (often ferrocene, for which the energy level is taken as -4.8 eV relative to the vacuum level). researchgate.net

For benzophenones, a linear relationship has been established between the experimentally measured reduction potentials and the theoretically calculated LUMO energies. researchgate.net Electron-withdrawing groups lower the LUMO energy, making the reduction potential more positive, while electron-donating groups raise the LUMO energy, shifting the reduction potential to more negative values.

Given that this compound possesses two electron-donating groups (amino and methoxy), its LUMO energy is expected to be relatively high, leading to a more negative reduction potential compared to unsubstituted benzophenone. The HOMO energy would also be raised, making the molecule easier to oxidize.

Table 2: Estimated Electronic Properties Based on Substituent Effects

| Compound | Substituents | Expected E_red (V) | Expected E_LUMO (eV) | Expected E_ox (V) | Expected E_HOMO (eV) |

| Benzophenone (Reference) | None | More Positive | Lower | More Positive | Lower |

| This compound | 2-Amino, 5-Methoxy (Donating) | More Negative | Higher | More Negative | Higher |

| 2-Amino-5-chlorobenzophenone (Reference) | 2-Amino (Donating), 5-Chloro (Withdrawing) | Intermediate | Intermediate | Intermediate | Intermediate |

Electrochemical Synthesis and Transformation Pathways

Electrochemical methods can be employed for both the synthesis and transformation of benzophenone derivatives. The electrochemically generated radical anion of benzophenone is a potent nucleophile and base, which can initiate various chemical reactions.

One potential synthetic application is the electrochemical version of reductive coupling reactions. For instance, the reduction of the carbonyl group to a hydroxyl group can be achieved electrochemically, often with higher selectivity and milder conditions than traditional chemical reducing agents.

Furthermore, the basic character of the benzophenone radical anion can be harnessed in synthesis. For example, it can deprotonate weak carbon acids, leading to the formation of new carbon-carbon bonds. While specific electrochemical synthesis of this compound is not detailed in the available literature, general methods for the synthesis of substituted benzophenones often involve Friedel-Crafts acylation. Electrochemical methods could potentially offer an alternative route, for instance, through the electro-reductive coupling of a substituted benzonitrile (B105546) with a phenyl radical precursor.

Transformations of the this compound molecule can also be envisaged using electrochemical means. For example, the amino group can be oxidized electrochemically, potentially leading to the formation of dimeric or polymeric structures through radical coupling reactions. The specific pathway would be highly dependent on the reaction conditions, such as the solvent, electrolyte, and electrode material.

Applications As Precursors for Advanced Materials

Development of Complex Organic Molecular Scaffolds

(2-Amino-5-methoxyphenyl)(phenyl)methanone serves as a valuable starting material for the construction of intricate organic molecular scaffolds. The presence of the amino group and the benzophenone (B1666685) framework allows for a range of chemical transformations, leading to the formation of larger, more complex architectures. While specific examples utilizing this exact compound are not extensively documented in publicly available literature, the known reactivity of 2-aminobenzophenones provides a strong basis for its potential applications.

The amino group can readily undergo reactions such as acylation, alkylation, and condensation, allowing for the attachment of various functional groups and the extension of the molecular structure. The benzophenone moiety itself can be subject to further aromatic substitution reactions, enabling the introduction of additional substituents that can influence the final properties of the molecular scaffold. These tailored scaffolds can be designed for applications in medicinal chemistry, materials science, and supramolecular chemistry, where precise control over molecular shape and functionality is crucial.

Utility in the Synthesis of Functional Materials and Dyes

The structure of this compound makes it an excellent candidate for the synthesis of functional materials, particularly azo dyes. The primary aromatic amino group can be readily diazotized and subsequently coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide array of azo dyes with diverse colors and properties.

Research on related compounds has demonstrated the feasibility of this approach. For instance, novel disperse and mordant azo dyes have been successfully synthesized by coupling diazotized aromatic amines with 2-hydroxy-4-methoxybenzophenone. asianpubs.org Similarly, new acid mono azo and mordant acid mono azo dyes have been created using 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid as the coupling component. researchgate.net These studies highlight the utility of the methoxy-substituted benzophenone structure in dye synthesis. The resulting dyes can exhibit good dyeing performance on various textile fibers, including wool and polyester, and may possess desirable properties such as good light and wash fastness. asianpubs.orgresearchgate.net

The general synthetic route for producing azo dyes from this compound would involve the following steps:

| Step | Reaction | Reagents |

| 1 | Diazotization of this compound | Sodium nitrite, Hydrochloric acid |

| 2 | Coupling with an aromatic compound | Phenol (B47542), Naphthol, or other electron-rich aromatic species |

The specific color and properties of the resulting dye can be fine-tuned by the choice of the coupling component, allowing for the creation of a diverse library of functional dyes for various applications.

Role as a Building Block in Polymer and Coating Technologies

In the synthesis of polyamides, the amino group could react with dicarboxylic acids or their derivatives to form amide linkages, creating a polymer backbone with potentially interesting thermal and mechanical properties. Similarly, for polyimides, the amino group could react with dianhydrides. The benzophenone unit within the polymer structure could impart desirable characteristics such as thermal stability and UV-resistance, making such polymers suitable for demanding applications.

Furthermore, the amino group allows for the possibility of using this compound as a curing agent or a cross-linking agent for epoxy resins and other thermosetting polymers. In coatings, the benzophenone moiety is a well-known photophore that can absorb UV radiation, suggesting that polymers or coatings incorporating this compound could have enhanced UV-protective properties. While these applications are theoretically plausible, further research and development would be needed to fully explore the potential of this compound in these fields.

Synthesis of Heterocyclic Compounds with Tailored Architectures

One of the most significant applications of this compound is in the synthesis of a variety of heterocyclic compounds with tailored architectures. The 2-aminobenzophenone (B122507) scaffold is a well-established precursor for several classes of nitrogen-containing heterocycles, which are of great interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.

Quinazolines and Quinazolinones: 2-Aminobenzophenones are common starting materials for the synthesis of quinazolines and their derivatives. organic-chemistry.orgnih.gov These compounds can be prepared through various synthetic routes, often involving condensation reactions with a source of a one-carbon unit, such as an aldehyde or orthoester. The methoxy (B1213986) group at the 5-position of the starting material would be retained in the final quinazoline (B50416) structure, influencing its electronic and steric properties.

Benzodiazepines: The 2-aminobenzophenone core is also central to the synthesis of 1,4-benzodiazepines, a class of compounds with significant pharmacological activity. researchgate.net The synthesis typically involves the reaction of the 2-aminobenzophenone with an amino acid or its derivative, followed by cyclization. The substituents on the initial benzophenone are incorporated into the final benzodiazepine (B76468) structure. For example, 2-amino-5-chlorobenzophenone (B30270) is a key intermediate in the synthesis of several benzodiazepine drugs. wikipedia.org

Acridones: Cyclization of 2'-amino-2-methoxybenzophenones in the presence of a strong base can lead to the formation of acridone (B373769) alkaloids. rsc.org This biomimetic synthesis pathway highlights the potential of this compound to serve as a precursor for this class of biologically active compounds. The intramolecular cyclization would involve the formation of a new carbon-nitrogen bond, leading to the characteristic tricyclic acridone skeleton.

The following table summarizes some of the key heterocyclic systems that can be synthesized from 2-aminobenzophenones:

| Heterocyclic System | General Synthetic Approach |

| Quinazolines | Condensation with aldehydes, orthoesters, or other one-carbon sources. |

| Benzodiazepines | Reaction with amino acids or their derivatives followed by cyclization. |

| Acridones | Base-catalyzed intramolecular cyclization. |

The versatility of this compound as a precursor for these and other heterocyclic systems makes it a valuable tool for the development of new materials with tailored electronic, optical, and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products